molecular formula C9H12FN B1446647 2-Fluoro-2-(m-tolyl)ethan-1-amine CAS No. 1556454-43-3

2-Fluoro-2-(m-tolyl)ethan-1-amine

Cat. No.: B1446647
CAS No.: 1556454-43-3
M. Wt: 153.2 g/mol
InChI Key: UTLXPZAHMLHOSV-UHFFFAOYSA-N
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Description

2-Fluoro-2-(m-tolyl)ethan-1-amine is a chemical compound belonging to the class of amines. . This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(m-tolyl)ethan-1-amine typically involves the introduction of a fluorine atom into the ethanamine structure. One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride, reacts with a suitable precursor under specific conditions. The reaction is often carried out in the presence of a solvent like dimethyl sulfoxide (DMSO) and a catalyst to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and continuous monitoring of reaction parameters .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in various substitution reactions, including halogenation, where the fluorine atom can be replaced by other halogens under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products Formed:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

2-Fluoro-2-(m-tolyl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antidepressant.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

  • 2-Fluoro-α-methyl-3-tolylamine
  • 2-Fluoro-α-methyl-m-toluidine
  • 2-Fluoro-2-(p-tolyl)ethan-1-amine

Comparison: 2-Fluoro-2-(m-tolyl)ethan-1-amine is unique due to the specific positioning of the fluorine atom and the methyl group on the aromatic ring. This structural configuration can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the fluorine atom can enhance its stability and binding affinity to certain molecular targets, potentially leading to unique therapeutic properties.

Properties

IUPAC Name

2-fluoro-2-(3-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7-3-2-4-8(5-7)9(10)6-11/h2-5,9H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLXPZAHMLHOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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